molecular formula C14H16N2O4 B11704606 Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11704606
M. Wt: 276.29 g/mol
InChI Key: OFZKJVLGVNNQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chemical compound belonging to the dihydropyrimidinone (DHPM) class, which is recognized as a privileged scaffold in medicinal chemistry and drug discovery . These derivatives are associated with a broad spectrum of biological activities, making them key intermediates for developing therapeutic agents . While specific bioactivity data for this methyl ester derivative may require further investigation, structurally similar DHPMs have been extensively studied for their potential as calcium channel blockers, antihypertensive agents, and antibacterial and antiviral compounds . The compound is provided as a solid research-grade material, intended for use as a building block in synthetic chemistry programs or for biological screening against novel targets. Researchers value this scaffold for its versatility and the significant pharmacological potential demonstrated by its analogs. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-8-11(13(17)20-3)12(16-14(18)15-8)9-4-6-10(19-2)7-5-9/h4-7,12H,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZKJVLGVNNQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli Reaction-Based Condensation

The most widely reported method for synthesizing tetrahydropyrimidine-5-carboxylates involves a three-component Biginelli reaction. This one-pot condensation utilizes:

  • 4-Methoxybenzaldehyde as the aryl aldehyde component,

  • Methyl acetoacetate as the β-keto ester,

  • Urea or thiourea as the source of the 2-oxo/thiocarbonyl group.

The reaction is catalyzed by trifluoroacetic anhydride (TFAA) under reflux in ethanol at 60–75°C for 2.5–3 hours. TFAA enhances electrophilicity of the aldehyde, facilitating nucleophilic attack by the β-keto ester and subsequent cyclization. The crude product is purified via recrystallization from ethanol/hexane (5:2 v/v), yielding white crystals with a melting point of 192°C.

Catalytic Ring-Closure via Acylated Intermediates

An alternative route described in patent literature involves:

  • Cyanoethylation of primary amines (e.g., dodecylamine) with acrylonitrile to form β-cyanoethylamines.

  • Hydrogenation over nickel catalysts in the presence of a base (e.g., NaOH) to yield 1,3-propanediamine derivatives.

  • Acylation with acetyl chloride or anhydrides, followed by catalytic ring-closure using Ni, Cu, or Pd catalysts at 170–230°C.

While this method is effective for aliphatic tetrahydropyrimidines, its applicability to aryl-substituted derivatives like the target compound requires substitution of dodecylamine with 4-methoxyphenylglycine derivatives, which remains unexplored in the literature.

Detailed Experimental Protocol for the Biginelli Method

Reaction Setup and Conditions

  • Reagents :

    • 4-Methoxybenzaldehyde (10 mmol),

    • Methyl acetoacetate (10 mmol),

    • Urea (12 mmol),

    • TFAA (1.5 equiv),

    • Ethanol (20 mL).

  • Procedure :

    • Combine reagents in a round-bottom flask equipped with a reflux condenser.

    • Heat at 65°C with stirring for 3 hours.

    • Cool to room temperature and pour into ice water.

    • Filter the precipitate and wash with cold ethanol.

    • Recrystallize from ethanol/hexane.

Yield and Purity Optimization

ParameterOptimal ValueYield (%)Purity (HPLC)
Catalyst (TFAA)1.5 equiv7898.5
Temperature65°C8299.1
Solvent (Ethanol)20 mL7597.8

Elevating temperatures beyond 75°C led to decomposition, reducing yields to 55%. Substituting TFAA with HCl or ZnCl₂ resulted in incomplete cyclization (yields < 50%).

Structural Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (300 MHz, DMSO-d₆) :

    • δ 8.21 (s, 1H, NH),

    • δ 7.28–7.15 (m, 4H, Ar-H),

    • δ 5.12 (s, 1H, CH),

    • δ 3.82 (s, 3H, OCH₃),

    • δ 3.65 (s, 3H, COOCH₃),

    • δ 2.34 (s, 3H, CH₃).

  • ¹³C NMR :

    • 165.8 ppm (C=O),

    • 152.3 ppm (C-O methoxy),

    • 109.4–126.7 ppm (aromatic carbons).

X-ray Crystallography

Single-crystal X-ray analysis confirms the cis-configuration of the 4-(4-methoxyphenyl) and 6-methyl groups. The tetrahydropyrimidine ring adopts a boat conformation with a dihedral angle of 12.3° between the aryl and carboxylate planes.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Biginelli (TFAA)78–8298–99High12.50
Catalytic Ring-Closure60–6595–97Moderate18.75

The Biginelli method is superior in cost and scalability, whereas catalytic approaches require expensive metal catalysts and high-temperature equipment.

Applications and Derivatives

The compound’s carbonic anhydrase (CA) inhibitory activity (Ki = 429–539 nM for hCA I) and acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.82 µM) make it a candidate for neurodegenerative disease therapeutics. Derivatives with 2-thioxo or 4-aryl substitutions show enhanced metal-chelating properties .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H18N2O4
  • Molecular Weight : 290.31 g/mol
  • CAS Number : 161374-07-8
  • Structure : The compound features a tetrahydropyrimidine ring with a methoxyphenyl group, contributing to its unique chemical behavior.

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic applications due to its structural similarity to known pharmacological agents.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit antimicrobial properties. For instance, studies have shown that methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrates activity against various bacterial strains.

StudyPathogen TestedResult
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity

Anticancer Properties

The compound has also been evaluated for anticancer properties. Its ability to inhibit cell proliferation in certain cancer cell lines has been documented:

StudyCancer Cell LineResult
MCF-7 (Breast cancer)Significant inhibition of growth
A549 (Lung cancer)Induced apoptosis

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis.

Synthesis of Novel Compounds

The compound is utilized in the synthesis of other bioactive molecules. Its reactivity allows for the formation of various derivatives that can be tailored for specific biological activities.

Reaction TypeProductReference
AlkylationModified tetrahydropyrimidines
CondensationNew heterocycles

Thermodynamic Properties

Understanding the thermodynamic properties of this compound is crucial for its application in organic solutions. Studies have measured the enthalpy and entropy of dissolution in various solvents:

SolventEnthalpy (kJ/mol)Entropy (J/mol·K)
2-Propanol-10.550.3
Ethanol-9.848.0

These properties are essential for predicting solubility and reactivity in different environments.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Key Analogs with Modified Aromatic Substituents
Compound (C4 Substituent) Melting Point (°C) Yield (%) Biological Activity (IC₅₀, µM) Key References
4-(4-Methoxyphenyl) (Target) 185 N/A N/A
4-(4-Cyanophenyl) 199–200 27 Antibacterial activity noted
4-(4-Bromophenyl) N/A N/A IC₅₀ = 15.7 (cytotoxicity)
4-(3-Nitrophenyl) N/A N/A IC₅₀ = 314.3 ± 0.9
4-(4-Ethoxyphenyl) N/A N/A IC₅₀ = 396.7 ± 1.5
  • 4-(4-Bromophenyl) Analog : Shows moderate cytotoxicity (IC₅₀ = 15.7 µM) in cell-based assays, suggesting halogen substituents enhance bioactivity .
  • Electron-Withdrawing Groups (e.g., NO₂): The 3-nitrophenyl derivative displays reduced thymidine phosphorylase (TP) inhibition (IC₅₀ = 314.3 µM), indicating substituent polarity impacts enzyme affinity .

Heterocyclic Ring Modifications

Table 2: Thioxo vs. Oxo Derivatives
Compound (C2 Modification) Melting Point (°C) Key Properties References
2-Oxo (Target) 185 Thermodynamic stability in polar solvents
2-Thioxo N/A Enhanced antioxidant activity
  • 2-Thioxo Analog : Replacing the oxo group with thioxo (e.g., methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) improves radical scavenging activity (IC₅₀ = 0.6 mg/mL in DPPH assay) . This suggests sulfur incorporation enhances redox properties.

Ester Group Variations

Table 3: Methyl vs. Ethyl Ester Derivatives
Compound (Ester Group) Melting Point (°C) Bioactivity Notes References
Methyl (Target) 185 Optimized for crystallinity
Ethyl 87.8–90.4 Lower melting point, reduced yield
  • Ethyl Ester Analog : Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits a significantly lower melting point (87.8–90.4°C) and reduced synthetic yield (21.7%), highlighting the ester group’s role in packing efficiency and solubility .

Hybrid Derivatives with Triazole Moieties

Triazole-hybridized analogs, such as (1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl derivatives, demonstrate potent anti-tuberculosis activity (e.g., 7f: IR peaks at 3390, 2964 cm⁻¹) . These hybrids leverage click chemistry to enhance target specificity compared to the parent DHPM scaffold.

Biological Activity

Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, including relevant data tables and summaries of key research findings.

  • Molecular Formula : C15H18N2O4
  • Molecular Weight : 290.31 g/mol
  • CAS Number : 161374-07-8
  • Structure : The compound features a tetrahydropyrimidine ring with methoxy and methyl substituents that may influence its biological properties.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study evaluated the antimicrobial effects of various tetrahydropyrimidine derivatives against a range of bacterial strains. The results indicated that certain derivatives displayed potent activity against Gram-positive and Gram-negative bacteria.
    CompoundBacterial StrainInhibition Zone (mm)
    Methyl 4-(4-methoxyphenyl)...Staphylococcus aureus15
    Methyl 4-(4-methoxyphenyl)...Escherichia coli12
    These findings suggest that the structural features of the compound contribute to its effectiveness against microbial pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, it has been shown to inhibit cell proliferation in breast cancer cell lines by affecting cell cycle progression.
    Cell LineIC50 (µM)Mechanism
    MCF-7 (Breast Cancer)25Induction of apoptosis
    HeLa (Cervical Cancer)30Inhibition of cell cycle
  • Case Studies : In vivo studies on animal models have shown promising results where treatment with this compound led to significant tumor reduction without major side effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique molecular structure. The presence of electron-donating groups such as methoxy enhances its lipophilicity and bioavailability, facilitating better interaction with biological targets.

Q & A

Q. What are the optimal synthesis protocols for Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The synthesis typically involves a Biginelli-like multicomponent reaction. A standard protocol includes:

  • Reactants : 4-methoxybenzaldehyde (0.05 mol), urea (0.05 mol), methyl acetoacetate (0.075 mol).
  • Catalyst : Concentrated HCl (4 drops) in ethanol (20 mL) .
  • Conditions : Reflux at 373 K for 3 hours, followed by cooling to 273 K for crystallization.
  • Purification : Recrystallization from ethanol (twice) yields >90% purity. Key considerations include solvent polarity (ethanol preferred over DMSO for cost-effectiveness) and strict temperature control to avoid intermediate decomposition .

Q. How can the molecular structure of this compound be experimentally characterized?

Structural elucidation involves:

  • X-ray crystallography : Single-crystal studies reveal bond lengths (e.g., C=O at 1.22 Å) and torsion angles critical for conformational analysis .
  • NMR spectroscopy : 1^1H NMR shows distinct peaks for the methoxyphenyl group (δ 3.78 ppm, singlet) and the tetrahydropyrimidine ring protons (δ 2.1–5.3 ppm, multiplet) .
  • Mass spectrometry : Molecular ion peak at m/z 290.31 confirms the molecular formula C15H18N2O4C_{15}H_{18}N_2O_4 .

Q. What thermodynamic properties influence solubility and purification strategies?

Thermodynamic parameters in organic solvents include:

  • Solubility : Highest in DMSO (0.12 mol/L at 298 K), lowest in hexane (0.002 mol/L).
  • Enthalpy of dissolution (ΔHsol\Delta H_{\text{sol}}): Negative in polar solvents (e.g., −8.2 kJ/mol in ethanol), indicating exothermic dissolution . These data guide solvent selection for recrystallization (ethanol for high yield) and chromatographic separation (acetonitrile/water gradients for HPLC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in scaled-up synthesis?

Yield optimization strategies include:

  • Catalyst screening : Substituting HCl with Lewis acids (e.g., FeCl3_3) improves yield by 15% in non-polar solvents like toluene .
  • Solvent effects : Dichloromethane reduces side-product formation during cyclization compared to ethanol .
  • Microwave-assisted synthesis : Reduces reaction time from 3 hours to 30 minutes with comparable yields (85–88%) .

Q. What computational models predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations reveal:

  • Electrophilic sites : The carbonyl group (C2=O) has the highest electrophilicity index (ω=3.2\omega = 3.2 eV), making it prone to nucleophilic attack .
  • Torsional barriers : Rotation around the C4-C(aryl) bond (barrier = 12 kJ/mol) influences stereoselectivity in derivative synthesis . These models inform regioselective functionalization strategies, such as targeting the C5 carboxylate for esterification .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in kinase inhibition studies (e.g., IC50_{50} values varying by 10-fold) may arise from:

  • Assay conditions : Differences in ATP concentrations (1 mM vs. 100 μM) significantly alter IC50_{50} measurements .
  • Structural analogs : Ethoxy-substituted analogs (e.g., Ethyl 4-(4-ethoxyphenyl)-...) show 3x higher potency than methoxy derivatives, suggesting substituent electronic effects dominate activity . Standardized protocols (fixed ATP levels, consistent cell lines) are recommended for cross-study comparisons.

Q. What mechanistic insights explain its potential as a kinase inhibitor?

Molecular docking studies suggest:

  • Binding mode : The methoxyphenyl group occupies hydrophobic pockets in kinase active sites (e.g., CDK2), while the carboxylate forms hydrogen bonds with Lys33 .
  • Selectivity : Methyl substitution at C6 reduces off-target effects compared to bulkier groups (e.g., thiomorpholine) . Validation via kinase profiling assays (e.g., KinomeScan) is critical to confirm specificity .

Q. What strategies enable regioselective functionalization of the tetrahydropyrimidine core?

Functionalization approaches include:

  • C5 carboxylate modification : Esterification with propargyl alcohol (Cu-catalyzed click chemistry) introduces alkyne handles for bioconjugation .
  • C4 aryl substitution : Suzuki-Miyaura coupling replaces the methoxyphenyl group with boronic acid derivatives (e.g., 3-cyanophenyl) to tune lipophilicity (LogP range: 2.1–3.8) .
  • N3 methylation : Dimethyl sulfate in DMF selectively methylates the ring nitrogen, enhancing metabolic stability .

Q. How do thermodynamic solubility parameters inform purification workflows?

Gibbs free energy (ΔGsol\Delta G_{\text{sol}}) and entropy (TΔST\Delta S) data predict:

  • Crystallization efficiency : Lower ΔGsol\Delta G_{\text{sol}} in ethanol (−4.8 kJ/mol) vs. methanol (−3.1 kJ/mol) favors ethanol for high-purity crystals .
  • Solvent mixtures : Ethanol/water (70:30 v/v) increases yield by 20% via reduced solubility at ambient temperature .

Q. What design principles improve bioavailability in preclinical studies?

Structural modifications guided by ADMET predictions include:

  • LogP optimization : Introducing polar groups (e.g., hydroxyl at C4) reduces LogP from 2.54 to 1.8, enhancing aqueous solubility .
  • Prodrug strategies : Converting the C5 carboxylate to a tert-butyl ester improves oral absorption (AUC increased by 40% in rat models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.